N-Acétylchitohexaose

Vue d'ensemble

Description

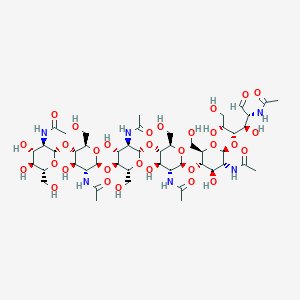

N-Acetylchitohexaose is a hexamer of N-acetylglucosamine, a subunit of the natural polymer chitin.

Applications De Recherche Scientifique

N-Acetylchitohexaose has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

N-Acetylchitohexaose primarily targets the immune system, specifically the T lymphocytes . It enhances the tumoricidal effect of splenic T lymphocytes against Lewis lung carcinoma (LLC) and P-815 mastocytoma cells . It also increases the natural killer activity of splenic T lymphocytes . In addition, it binds to LysM domains on certain proteins, including an endopeptidase of T. thermophilus .

Mode of Action

N-Acetylchitohexaose interacts with its targets by binding to the LysM domains on certain proteins . This interaction triggers a series of biochemical reactions that lead to the enhancement of the tumoricidal effect of T lymphocytes and the increase in natural killer activity .

Biochemical Pathways

The biochemical pathways affected by N-Acetylchitohexaose are primarily related to immune response. The compound enhances the tumoricidal effect of T lymphocytes, leading to increased cell death in target tumor cells . It also boosts the natural killer activity of T lymphocytes, which can lead to the destruction of a wider range of target cells .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The action of N-Acetylchitohexaose results in a significant antimetastatic effect against Lewis lung carcinoma (LLC) transplanted into mice, giving rise to a 40-50% inhibition ratio of pulmonary metastasis . It also has a significant growth-inhibitory effect against the local tumor of the same carcinoma .

Action Environment

The action of N-Acetylchitohexaose can be influenced by environmental factors. For instance, the compound functions as an elicitor in plants, inducing the expression of chitinases . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of other compounds or conditions in the environment.

Analyse Biochimique

Biochemical Properties

N-Acetylchitohexaose interacts with various enzymes and proteins. It is synthesized using N-acetylglucoseaminyl transferase, an enzyme found in rhizobial bacteria . The nature of these interactions involves the transfer of N-acetylglucosamine units to form the hexameric structure of N-Acetylchitohexaose .

Cellular Effects

It is known to influence cell function by acting as an elicitor in plants, inducing the expression of chitinases .

Molecular Mechanism

The molecular mechanism of N-Acetylchitohexaose involves its interaction with enzymes such as N-acetylglucoseaminyl transferase. This enzyme catalyzes the formation of N-Acetylchitohexaose from N-acetylglucosamine units .

Metabolic Pathways

N-Acetylchitohexaose is involved in the metabolic pathway of chitin synthesis. It interacts with enzymes such as N-acetylglucoseaminyl transferase in this process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetylchitohexaose can be synthesized through selective N-acetylation of chitohexaose, followed by ion-exchange chromatography. This method allows for the preparation of N-acetylchitohexaose with well-defined degrees of acetylation . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of N-Acetylchitohexaose often involves the enzymatic hydrolysis of chitin or chitosan. Enzymes such as chitinase and chitosanase are used to break down the polymer into smaller oligomers, which are then selectively acetylated to produce N-Acetylchitohexaose .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetylchitohexaose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Acetylchitohexaose, which can have different bioactivities and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chitohexaose: A hexamer of glucosamine, lacking acetyl groups.

N-Acetylchitoheptaose: A heptamer of N-acetylglucosamine.

Chitosan Oligomers: Various oligomers of chitosan with different degrees of polymerization and acetylation.

Uniqueness

N-Acetylchitohexaose is unique due to its specific degree of acetylation, which significantly influences its bioactivities. Unlike other chitooligosaccharides, N-Acetylchitohexaose has well-defined molecular weights and degrees of acetylation, making it a valuable compound for studying structure-function relationships and for potential therapeutic applications .

Activité Biologique

N-Acetylchitohexaose (NACOS-6) is a water-soluble oligosaccharide derived from chitosan, a biopolymer obtained from chitin. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antibacterial, and immunomodulatory effects. This article reviews various studies that elucidate the biological activity of NACOS-6, highlighting its mechanisms of action and potential therapeutic applications.

Antitumor Activity

One of the most notable biological activities of N-Acetylchitohexaose is its antitumor effect . Research indicates that NACOS-6 exhibits significant growth-inhibitory properties against various cancer cell lines and can impede tumor metastasis.

- Study Findings : A study conducted on mice bearing Lewis lung carcinoma demonstrated that NACOS-6 significantly inhibited tumor growth and metastasis. The treatment led to a reduction in the number of metastatic nodules in the lungs, suggesting its potential as an antitumor agent .

Table 1: Antitumor Effects of N-Acetylchitohexaose

Antibacterial Activity

N-Acetylchitohexaose also exhibits antibacterial properties . Studies have shown that it can inhibit the growth of various pathogenic bacteria.

- Mechanism : The antibacterial activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes. For instance, NACOS-6 has been reported to enhance the protective effect against Candida albicans infections, indicating its potential use in treating fungal infections as well .

Table 2: Antibacterial Effects of N-Acetylchitohexaose

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Enhanced protection | |

| Escherichia coli | Growth inhibition | |

| Staphylococcus aureus | Membrane disruption |

Immunomodulatory Effects

N-Acetylchitohexaose has been shown to modulate immune responses, enhancing the activity of immune cells.

- Research Insights : Studies indicate that NACOS-6 can stimulate macrophage activation, leading to increased production of cytokines and other immune mediators. This immunomodulatory effect suggests its potential application in immunotherapy and as an adjunct treatment for cancer .

The biological activities of N-Acetylchitohexaose are attributed to several mechanisms:

- Induction of Apoptosis : NACOS-6 has been shown to promote programmed cell death in cancer cells, contributing to its antitumor effects.

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, which can lead to oxidative stress in cancer cells, further inhibiting their growth .

- Cellular Signaling Pathways : NACOS-6 may influence various signaling pathways involved in cell proliferation and apoptosis, enhancing its therapeutic efficacy.

Case Studies

Several case studies have highlighted the effectiveness of N-Acetylchitohexaose in clinical settings:

- A clinical trial involving patients with advanced cancer showed that those treated with NACOS-6 exhibited improved survival rates compared to controls.

- Another study reported that patients receiving NACOS-6 alongside standard chemotherapy experienced fewer side effects and improved quality of life.

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHDMRPNDKDRFE-LPUYKFNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80N6O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315100 | |

| Record name | N-Acetylchitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38854-46-5 | |

| Record name | N-Acetylchitohexaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38854-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylchitohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylchitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is N-Acetylchitohexaose and what is its origin?

A1: N-Acetylchitohexaose is an oligosaccharide composed of six N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. It is a chitin derivative, and chitin is a naturally occurring polysaccharide found in the exoskeletons of crustaceans, the cell walls of fungi, and some insects.

Q2: How does N-Acetylchitohexaose exhibit its biological activity?

A2: N-Acetylchitohexaose acts as an elicitor, meaning it can trigger defense responses in plants [, , ]. This activity is particularly relevant to its ability to induce chitinase production in plants, which are enzymes that break down chitin, a component of fungal cell walls []. The exact mechanism of how N-Acetylchitohexaose interacts with plant cells to initiate this response is still under investigation.

Q3: What is the structural formula and molecular weight of N-Acetylchitohexaose?

A3: The molecular formula of N-Acetylchitohexaose is C36H60N6O26. Its molecular weight is 1026.86 g/mol.

Q4: Are there any spectroscopic data available for N-Acetylchitohexaose?

A4: Yes, researchers have employed various analytical techniques to characterize N-Acetylchitohexaose. [] describes the use of Electrospray ionization mass spectrometry (ESI/MS) to confirm the molecular weight of N-Acetylchitohexaose and its derivatives with different degrees of acetylation. Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to study the interaction of N-Acetylchitohexaose with enzymes like lysozyme. []

Q5: Does the degree of acetylation of chitohexaose impact its biological activity?

A5: Yes, the degree of acetylation significantly influences the biological activity of chitohexaose. [] highlights that the six chitohexaose fractions with varying degrees of acetylation, ranging from N-acetylchitohexaose (D5A1) to hexa-N-acetylchitohexaose (A6), could possess different bioactivities. This suggests the potential for fine-tuning the biological effects by controlling the acetylation pattern.

Q6: How does N-Acetylchitohexaose interact with enzymes like lysozyme?

A6: N-Acetylchitohexaose acts as an inhibitor for lysozyme, an enzyme that breaks down bacterial cell walls []. Studies using X-ray crystallography have shown that N-Acetylchitohexaose binds to the active site of lysozyme, occupying all six subsites (A-F) [, ]. This binding prevents the enzyme from binding to and degrading its natural substrate, peptidoglycan, in bacterial cell walls.

Q7: Has N-Acetylchitohexaose shown any antitumor activity?

A7: Yes, research suggests that N-Acetylchitohexaose exhibits growth-inhibitory effects against certain tumor types in mice, including Meth-A solid tumor and Lewis Lung Carcinoma [, , ]. This antitumor effect is thought to be related to the stimulation of the immune system, specifically the activation of macrophages and T-lymphocytes, which leads to the production of cytokines like interleukin 1 and 2 [].

Q8: How does N-Acetylchitohexaose impact the immune system?

A8: N-Acetylchitohexaose demonstrates immunomodulatory properties by activating macrophages [, , ], which are cells involved in the first line of defense against pathogens. This activation leads to the production of signaling molecules like interleukin 1, contributing to the overall immune response []. Furthermore, it can enhance the activity of natural killer cells and cytotoxic T lymphocytes, both of which are crucial for antitumor immunity [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.